(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464415
InChI: InChI=1S/C18H29N3O/c1-14(2)20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13464415

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-14(2)20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1
Standard InChI Key KDZYPFLVLBSRMC-MYJWUSKBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Identity

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a chiral compound featuring a pyrrolidine core substituted with a benzyl-isopropyl-amine side chain and a propan-1-one group. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol . The stereochemistry is defined by two chiral centers: the (S)-configuration at both the pyrrolidine C2 position and the propan-1-one C2 amino group .

Key Structural Features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing ring that confers rigidity and influences receptor-binding interactions.

  • Benzyl-Isopropyl-Amine Side Chain: Provides lipophilicity and potential interactions with hydrophobic pockets in biological targets.

  • Propan-1-one Group: The ketone moiety enhances solubility and serves as a hydrogen-bond acceptor .

The compound’s isomeric SMILES is CC@@HN, confirming its stereochemical arrangement .

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, often starting from chiral precursors to preserve stereochemical integrity.

Key Synthetic Steps :

  • Formation of the Pyrrolidine Core: Achieved via cyclization of γ-amino alcohols or reductive amination of diketones.

  • Introduction of the Benzyl-Isopropyl-Amine Group: A Mannich reaction or nucleophilic substitution is employed, often using triethylamine as a base and dichloromethane as a solvent.

  • Ketone Functionalization: The propan-1-one group is introduced via acylation or oxidation of a secondary alcohol.

Representative Reaction Conditions:

StepReagents/ConditionsYieldSelectivity
1Triethylamine, CH₂Cl₂, -50°C65–70%>90% ee
2Benzyl-isopropyl-amine, Pd/C, H₂80%N/A
3Acetic anhydride, pyridine75%N/A

Low temperatures (-50°C) are critical for minimizing racemization during the pyrrolidine ring formation .

Pharmacological and Biological Activity

This compound is classified as a psychoactive substance with potential interactions in neurotransmitter systems, particularly dopamine and serotonin receptors.

Mechanism of Action (Hypothesized) :

  • Dopamine D₂ Receptor Modulation: The benzyl-isopropyl-amine side chain may mimic endogenous ligands, enabling partial agonism.

  • Serotonin Transporter Inhibition: Structural similarity to SSRIs suggests possible reuptake inhibition.

In Vitro Data :

AssayResult
Dopamine D₂ Binding (IC₅₀)120 nM
Serotonin Transporter Inhibition45% at 10 μM
CYP3A4 InhibitionModerate (IC₅₀ = 8.2 μM)

Analytical Characterization

Advanced spectroscopic and chromatographic methods are used to verify purity and structure:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.82–3.75 (m, 1H, CH-N), 2.98–2.91 (m, 2H, CH₂-N).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N-H bend).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Stability Profile :

  • Thermal Stability: Decomposes at 210°C.

  • Photostability: Stable under UV light for 48 hours.

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